N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethylsulfonyl-N-methylacetamide
Description
N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethylsulfonyl-N-methylacetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is a derivative of pyrrolidine and features a benzyl group attached to the nitrogen atom of the pyrrolidine ring, along with an ethylsulfonyl group and a methylacetamide moiety.
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethylsulfonyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-23(21,22)14-17(20)18(2)11-16-9-10-19(13-16)12-15-7-5-4-6-8-15/h4-8,16H,3,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBORNSNTDNNIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(=O)N(C)CC1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethylsulfonyl-N-methylacetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of benzylamine with 3-pyrrolidinone under acidic conditions to form the benzylpyrrolidine intermediate. This intermediate is then reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine to introduce the ethylsulfonyl group. Finally, the resulting compound is treated with N-methylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethylsulfonyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylsulfonyl groups, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethylsulfonyl-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethylsulfonyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide: A structurally similar compound with a different functional group.
N-[(1-benzylpyrrolidin-3-yl)methyl]ethanamine: Another related compound with an ethanamine group instead of the ethylsulfonyl group.
Uniqueness
N-[(1-benzylpyrrolidin-3-yl)methyl]-2-ethylsulfonyl-N-methylacetamide is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
